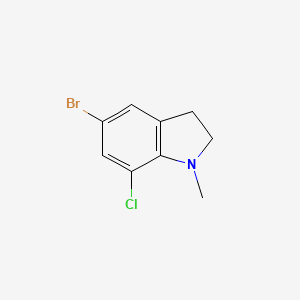
(1-Methyl-4-(methylsulfonyl)piperidin-4-yl)methanamine dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-methanesulfonyl-1-methylpiperidin-4-yl)methanamine dihydrochloride is a chemical compound with the molecular formula C8H20Cl2N2O2S It is a derivative of piperidine, a six-membered ring containing one nitrogen atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (4-methanesulfonyl-1-methylpiperidin-4-yl)methanamine dihydrochloride typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Methanesulfonyl Group: The methanesulfonyl group is introduced via sulfonation, using reagents such as methanesulfonyl chloride.
Methylation: The nitrogen atom in the piperidine ring is methylated using methylating agents like methyl iodide.
Formation of the Methanamine Group: The methanamine group is introduced through a reductive amination reaction.
Formation of the Dihydrochloride Salt: The final compound is converted to its dihydrochloride salt form by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of (4-methanesulfonyl-1-methylpiperidin-4-yl)methanamine dihydrochloride follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Common techniques include continuous flow synthesis and the use of automated reactors to control reaction parameters precisely.
Analyse Des Réactions Chimiques
Types of Reactions
(4-methanesulfonyl-1-methylpiperidin-4-yl)methanamine dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methanesulfonyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium azide or thiolates in polar aprotic solvents.
Major Products
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of secondary amines.
Substitution: Formation of substituted piperidine derivatives.
Applications De Recherche Scientifique
(4-methanesulfonyl-1-methylpiperidin-4-yl)methanamine dihydrochloride has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Biological Studies: The compound is used in studies involving receptor binding and neurotransmitter modulation.
Industrial Applications: It serves as a building block in the synthesis of agrochemicals and other industrial chemicals.
Mécanisme D'action
The mechanism of action of (4-methanesulfonyl-1-methylpiperidin-4-yl)methanamine dihydrochloride involves its interaction with specific molecular targets, such as neurotransmitter receptors. The compound can modulate the activity of these receptors, leading to changes in neurotransmitter release and signal transduction pathways. This modulation can result in therapeutic effects, particularly in the treatment of neurological disorders.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (1-Methylpiperidin-4-yl)methanamine dihydrochloride
- 1-(methylsulfonyl)piperidin-4-amine
- 4-(4-Methylpiperidin-1-yl)aniline
Uniqueness
(4-methanesulfonyl-1-methylpiperidin-4-yl)methanamine dihydrochloride is unique due to the presence of both the methanesulfonyl and methanamine groups, which confer specific chemical and biological properties. These functional groups enhance its reactivity and potential as an intermediate in the synthesis of complex molecules.
Propriétés
Formule moléculaire |
C8H20Cl2N2O2S |
|---|---|
Poids moléculaire |
279.23 g/mol |
Nom IUPAC |
(1-methyl-4-methylsulfonylpiperidin-4-yl)methanamine;dihydrochloride |
InChI |
InChI=1S/C8H18N2O2S.2ClH/c1-10-5-3-8(7-9,4-6-10)13(2,11)12;;/h3-7,9H2,1-2H3;2*1H |
Clé InChI |
RAHZLBQARCGLSL-UHFFFAOYSA-N |
SMILES canonique |
CN1CCC(CC1)(CN)S(=O)(=O)C.Cl.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![3-Bromo-5-chloro-2-methylpyrazolo[1,5-a]pyrimidine](/img/structure/B13658000.png)
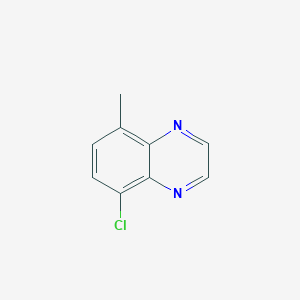

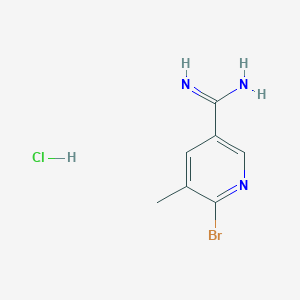
![tert-Butyl 6-iodo-2-oxo-1,2-dihydrospiro[benzo[d][1,3]oxazine-4,4'-piperidine]-1'-carboxylate](/img/structure/B13658021.png)
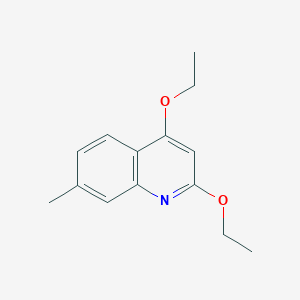
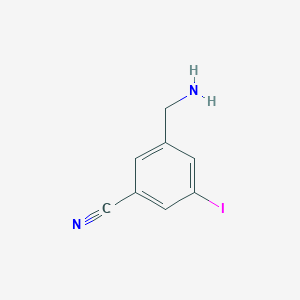
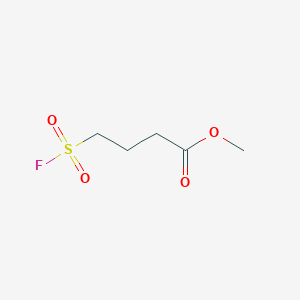
![9-([1,1'-Biphenyl]-2-yl)-9'-([1,1'-biphenyl]-4-yl)-9H,9'H-3,3'-bicarbazole](/img/structure/B13658033.png)
